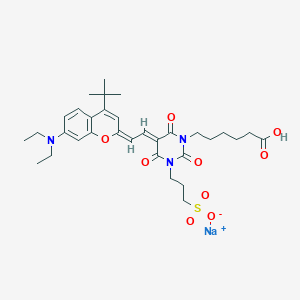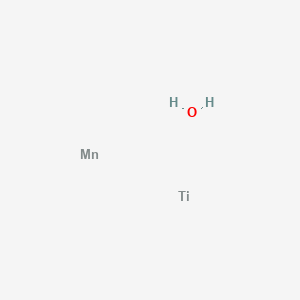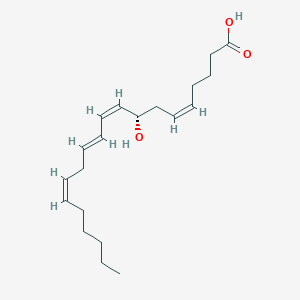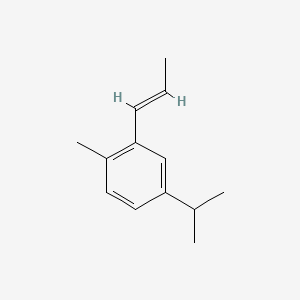
Fluorescence red 610*
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluorescence red 610 is a fluorescent dye that is particularly well-suited for excitation by helium-neon lasers at 594 nm. It exhibits strong fluorescence with an emission peak at 610 nm . This compound is widely used in various scientific fields due to its excellent fluorescent properties.
準備方法
The preparation of Fluorescence red 610 involves several synthetic routes and reaction conditions. One common method includes the synthesis of the dye through the reaction of specific precursors under controlled conditions. The industrial production of Fluorescence red 610 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Fluorescence red 610 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Fluorescence red 610 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent marker in various chemical reactions and processes.
Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize biological molecules and structures.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications
作用機序
The mechanism of action of Fluorescence red 610 involves its excitation by light at a specific wavelength (594 nm), followed by the emission of light at a different wavelength (610 nm)The molecular targets and pathways involved in this process include the absorption of photons by the dye molecules, leading to their excitation and subsequent emission of light .
類似化合物との比較
Fluorescence red 610 can be compared with other similar fluorescent dyes, such as:
Texas Red: Exhibits an excitation peak at 595 nm and an emission peak at 615 nm.
Carboxyfluorescein (FAM): Exhibits an excitation peak at 495 nm and an emission peak at 520 nm.
Cyan 500: Exhibits an excitation peak at 500 nm and an emission peak at 510 nm.
Fluorescence red 610 is unique due to its specific excitation and emission wavelengths, making it particularly suitable for certain applications where other dyes may not be as effective.
特性
分子式 |
C32H42N3NaO9S |
|---|---|
分子量 |
667.7 g/mol |
IUPAC名 |
sodium;3-[(5Z)-5-[(2E)-2-[4-tert-butyl-7-(diethylamino)chromen-2-ylidene]ethylidene]-3-(5-carboxypentyl)-2,4,6-trioxo-1,3-diazinan-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C32H43N3O9S.Na/c1-6-33(7-2)22-13-15-24-26(32(3,4)5)21-23(44-27(24)20-22)14-16-25-29(38)34(17-10-8-9-12-28(36)37)31(40)35(30(25)39)18-11-19-45(41,42)43;/h13-16,20-21H,6-12,17-19H2,1-5H3,(H,36,37)(H,41,42,43);/q;+1/p-1/b23-14+,25-16-; |
InChIキー |
HMAWMSKJKAVASI-WUMRYHGQSA-M |
異性体SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C/C(=C\C=C/3\C(=O)N(C(=O)N(C3=O)CCCS(=O)(=O)[O-])CCCCCC(=O)O)/O2)C(C)(C)C.[Na+] |
正規SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=CC(=CC=C3C(=O)N(C(=O)N(C3=O)CCCS(=O)(=O)[O-])CCCCCC(=O)O)O2)C(C)(C)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-[Hydroxy(4-pyridyl)methyl]phenyl]pivalamide](/img/structure/B12336053.png)
![(1S,13S,15S,16S)-5,8,10,14,20,23,25,28-octahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4,6,8,10,19,21,23,25-octaene-3,12,18,27-tetrone](/img/structure/B12336061.png)
![3-(5H-Dibenzo[a,d][7]annulen-5-yl)piperidin-4-one hydrochloride](/img/structure/B12336065.png)
![6-[4-[hydroxy(oxido)amino]phenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12336067.png)
![2-[4-(Aminomethyl)phenyl]acetamide hydrochloride](/img/structure/B12336083.png)
![2-Naphthalenamine, N-[(4-methoxyphenyl)methyl]-](/img/structure/B12336086.png)
![Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one](/img/structure/B12336087.png)

![Acetamide, N-[1,2,3,4-tetrahydro-2-oxo-3-(1-oxobutyl)-3-quinolinyl]-](/img/structure/B12336097.png)
![Magnesium, chloro[3-(dimethylamino-kappaN)propyl-kappaC]-](/img/structure/B12336099.png)
![2,3,10,12-Tetrazatricyclo[7.3.1.05,13]trideca-1(12),2,5,7,9-pentaene-4,11-dione](/img/structure/B12336104.png)


